Molecular Weight and Lipophilicity Advantage Over Unsubstituted Azetidine-3-carbaldehyde Scaffolds
The benzhydryl substitution in 1-Benzhydrylazetidine-3-carbaldehyde confers a significantly higher molecular weight and lipophilicity compared to unsubstituted azetidine-3-carbaldehyde. The target compound has a molecular weight of 251.32 g/mol and a calculated LogP (XLogP3) of 2.7 [1]. In contrast, unsubstituted azetidine-3-carbaldehyde has a molecular weight of 85.10 g/mol . This 166.22 g/mol increase in molecular weight and the substantial elevation in lipophilicity alter the compound's permeability and distribution properties when incorporated into drug candidates.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 251.32 g/mol; XLogP3: 2.7 |
| Comparator Or Baseline | Azetidine-3-carbaldehyde: Molecular Weight 85.10 g/mol; LogP not reported |
| Quantified Difference | Molecular weight increase of 166.22 g/mol (195% increase); Lipophilicity elevated by ≥2.7 LogP units |
| Conditions | Calculated physicochemical properties based on molecular structure |
Why This Matters
Higher molecular weight and lipophilicity in building blocks enable the design of lead compounds with improved membrane permeability and distinct pharmacokinetic profiles, which is critical in central nervous system drug discovery programs.
- [1] Kuujia. (n.d.). Cas no 72351-37-2 (1-Benzhydrylazetidine-3-carbaldehyde). Kuujia Chemical Database. View Source
